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Abstract
LCB 03-0110 dihydrochloride is a potent, orally active, multi-targeted tyrosine kinase inhibitor.

It exhibits significant inhibitory activity against a range of kinases, including c-Src, Discoidin

Domain Receptors (DDR1 and DDR2), Bruton's tyrosine kinase (BTK), and Spleen tyrosine

kinase (Syk). This broad-spectrum activity allows LCB 03-0110 to modulate multiple signaling

pathways implicated in fibrosis, inflammation, angiogenesis, and neurodegeneration. This

document provides a comprehensive technical overview of LCB 03-0110, summarizing its

kinase inhibition profile, detailing its effects on key signaling pathways, and outlining relevant

experimental methodologies.

Core Compound Properties
Property Value

Chemical Name
3-((2-(3-(morpholinomethyl)phenyl)thieno[3,2-

b]pyridin-7-yl)amino)phenol dihydrochloride

Molecular Formula C₂₄H₂₅Cl₂N₃O₂S

Molecular Weight 490.45 g/mol

Mechanism of Action ATP-competitive tyrosine kinase inhibitor

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b10788013?utm_src=pdf-interest
https://www.benchchem.com/product/b10788013?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10788013?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Kinase Inhibition Profile
LCB 03-0110 has been characterized as a potent inhibitor of several key tyrosine kinases. The

following tables summarize its inhibitory activity.

Table 2.1: IC₅₀ Values for Key Target Kinases

Kinase Target IC₅₀ (nM) Assay Type

c-Src 1.3 In vitro kinase assay[1]

DDR2 (active form) 6 In vitro kinase assay[2]

DDR2 (non-activated form) 145 In vitro kinase assay[2]

DDR1 (autophosphorylation) 164 Cell-based assay (HEK293)[2]

DDR2 (autophosphorylation) 171 Cell-based assay (HEK293)[2]

Table 2.2: Inhibitory Activity Against a Broader Kinase Panel

A screening of LCB 03-0110 at a concentration of 10 µM against a panel of 60 kinases

demonstrated that it inhibited over 90% of 20 specific tyrosine kinases.[2]

Pharmacokinetics
Preclinical studies in mice have provided initial insights into the pharmacokinetic properties of

LCB 03-0110.

Table 3.1: Preclinical Pharmacokinetic Parameters in Mice

Parameter Value Route of Administration

Plasma:Brain Ratio 12% Intraperitoneal

Effective Doses 1.25, 2.5, 5, 10 mg/kg Intraperitoneal

Key Signaling Pathways and Mechanism of Action
LCB 03-0110 exerts its biological effects by intervening in several critical signaling cascades.
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Inhibition of TGF-β1-Induced Fibroblast Activation
Transforming growth factor-beta 1 (TGF-β1) is a key driver of fibrosis. LCB 03-0110 has been

shown to suppress the activation of fibroblasts induced by TGF-β1.[1] This is achieved, in part,

through the inhibition of DDR1 and DDR2, which are receptors for collagen, a major

component of the fibrotic extracellular matrix.
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Caption: LCB 03-0110 inhibits TGF-β1-induced fibroblast activation.

Suppression of LPS-Induced Macrophage Activation
Lipopolysaccharide (LPS), a component of Gram-negative bacteria, triggers a potent

inflammatory response in macrophages via Toll-like receptor 4 (TLR4). LCB 03-0110

attenuates this response by inhibiting downstream signaling molecules, including p38 and

ERK.[3]
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Caption: LCB 03-0110 suppresses LPS-induced macrophage activation.

Anti-Angiogenic Effects via VEGFR-2 and JAK/STAT3
Inhibition
LCB 03-0110 demonstrates anti-angiogenic properties by targeting the Vascular Endothelial

Growth Factor Receptor 2 (VEGFR-2) and the Janus kinase/signal transducer and activator of

transcription 3 (JAK/STAT3) signaling pathways.[4][5]
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Caption: LCB 03-0110 inhibits angiogenesis via VEGFR-2 and JAK/STAT3.

Detailed Experimental Methodologies
In Vitro Kinase Inhibition Assay

Objective: To determine the IC₅₀ value of LCB 03-0110 against a specific kinase.

Protocol:

Prepare a reaction mixture containing the purified recombinant kinase, a suitable substrate

(e.g., a generic tyrosine kinase substrate peptide), and ATP in a kinase assay buffer.

Add varying concentrations of LCB 03-0110 (typically in DMSO, with a final DMSO

concentration kept constant across all wells) to the reaction mixture.
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Initiate the kinase reaction and incubate at a controlled temperature (e.g., 30°C) for a

specific duration.

Terminate the reaction and quantify the amount of phosphorylated substrate. This can be

done using various methods, such as radiometric assays (³²P-ATP) or non-radioactive

methods like ADP-Glo™ Kinase Assay (Promega), which measures ADP production.

Plot the percentage of kinase inhibition against the logarithm of the LCB 03-0110

concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀

value.

Cell-Based Autophosphorylation Assay
Objective: To assess the inhibitory effect of LCB 03-0110 on the autophosphorylation of a

receptor tyrosine kinase in a cellular context.

Protocol:

Culture a suitable cell line (e.g., HEK293 cells overexpressing the target receptor) to sub-

confluency.

Pre-treat the cells with various concentrations of LCB 03-0110 for a defined period.

Stimulate the cells with the appropriate ligand (e.g., collagen for DDRs) to induce receptor

autophosphorylation.

Lyse the cells and perform a Western blot analysis using an antibody specific for the

phosphorylated form of the target receptor.

Use an antibody against the total protein of the target receptor as a loading control.

Quantify the band intensities to determine the concentration-dependent inhibition of

autophosphorylation.

In Vivo Murine Models
Objective: To evaluate the in vivo efficacy of LCB 03-0110 in a disease model.
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Protocol (Example: Neurodegeneration Model):

Utilize a transgenic mouse model of neurodegeneration (e.g., a model expressing mutant

human α-synuclein).

Administer LCB 03-0110 or a vehicle control to the mice via a specified route (e.g.,

intraperitoneal injection) at a defined dose and frequency.

After the treatment period, sacrifice the animals and collect relevant tissues (e.g., brain).

Analyze the tissues for pathological markers (e.g., levels of aggregated α-synuclein,

neuroinflammation markers) using techniques such as immunohistochemistry, ELISA, or

Western blotting.

Behavioral tests can also be conducted during the treatment period to assess functional

outcomes.

Conclusion
LCB 03-0110 dihydrochloride is a versatile multi-kinase inhibitor with a compelling preclinical

profile. Its ability to potently inhibit key kinases involved in fibrosis, inflammation, and

angiogenesis makes it a promising candidate for further investigation in a variety of therapeutic

areas, including fibrotic diseases, inflammatory disorders, oncology, and neurodegenerative

conditions. The data and methodologies presented in this whitepaper provide a solid foundation

for researchers and drug development professionals interested in exploring the therapeutic

potential of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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